4-Chloro-5-iodo-1H-benzimidazole
CAS No.: 1806483-01-1
Cat. No.: VC6335939
Molecular Formula: C7H4ClIN2
Molecular Weight: 278.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806483-01-1 |
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Molecular Formula | C7H4ClIN2 |
Molecular Weight | 278.48 |
IUPAC Name | 4-chloro-5-iodo-1H-benzimidazole |
Standard InChI | InChI=1S/C7H4ClIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) |
Standard InChI Key | OLAKLMSSIDHSMN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1NC=N2)Cl)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Chloro-5-iodo-1H-benzimidazole belongs to the benzimidazole family, a class of bicyclic compounds consisting of a benzene ring fused to an imidazole moiety. The chlorine atom occupies the 4th position on the benzene ring, while the iodine substituent is located at the 5th position. This arrangement creates distinct electronic effects:
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Chlorine (electronegativity: 3.0) withdraws electron density via inductive effects, enhancing the compound's acidity and influencing its participation in nucleophilic substitution reactions .
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Iodine (electronegativity: 2.7) contributes to polarizability, enabling halogen bonding interactions with biological targets such as proteins and nucleic acids .
The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding to aromatic residues in enzyme active sites.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.48 g/mol |
XLogP3 (Partition Coefficient) | 2.8 |
Topological Polar Surface Area | 28.7 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 1 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-Chloro-5-iodo-1H-benzimidazole typically involves multi-step halogenation and cyclization reactions. A common route proceeds as follows:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions yields the unsubstituted benzimidazole scaffold.
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Halogenation:
Critical Reaction Considerations:
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The order of halogen introduction impacts regioselectivity. Iodination prior to chlorination often leads to byproducts due to iodine’s bulkiness .
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Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent unwanted side reactions at the imidazole nitrogen.
Biological Activities and Mechanisms
Enzyme Inhibition
4-Chloro-5-iodo-1H-benzimidazole demonstrates inhibitory activity against kinases and phosphodiesterases. Computational docking studies suggest:
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The iodine atom forms a halogen bond with the carbonyl oxygen of kinase ATP-binding sites ().
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Chlorine enhances binding affinity by displacing water molecules in hydrophobic pockets .
Exposure Route | Precautionary Measures |
---|---|
Inhalation | Use fume hoods; wear N95 masks |
Skin Contact | Nitrile gloves; lab coat |
Eye Contact | Safety goggles |
Comparative Analysis with Analogues
Structural Analogues
Modifying substituent positions or halogens alters biological activity:
Table 3: Comparison with Benzimidazole Derivatives
Compound | Substituents | XLogP3 | MIC (S. aureus) |
---|---|---|---|
4-Chloro-5-iodo-1H-benzimidazole | 4-Cl, 5-I | 2.8 | 64 µg/mL |
2-Chloro-5-iodo-1H-benzimidazole | 2-Cl, 5-I | 3.1 | 128 µg/mL |
5-Bromo-4-fluoro-1H-benzimidazole | 4-F, 5-Br | 2.5 | 32 µg/mL |
Key Insight: Electron-withdrawing groups at the 4th position enhance antimicrobial potency by increasing membrane permeability .
Applications in Drug Development
Lead Optimization
4-Chloro-5-iodo-1H-benzimidazole serves as a precursor for:
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